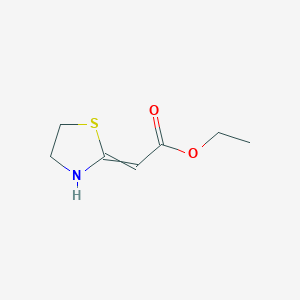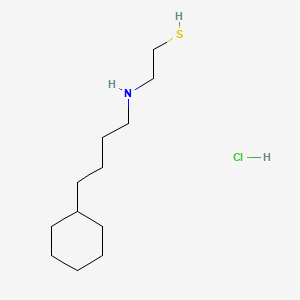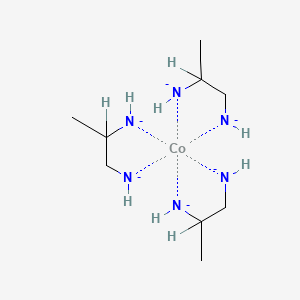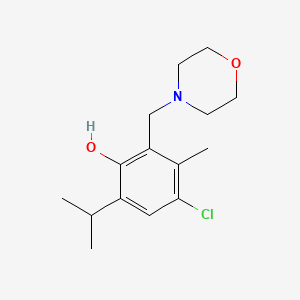![molecular formula C23H39NO2 B14667902 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol is an organic compound with a complex structure that includes a phenol group, a long alkyl chain, and a hydroxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a long-chain alkyl halide, followed by the introduction of the hydroxyimino group through a reaction with hydroxylamine under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol involves its interaction with various molecular targets. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyimino group may also play a role in modulating biological pathways by interacting with metal ions and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-5-pentadecylphenol: Lacks the hydroxyimino group, resulting in different chemical properties.
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-decylphenol: Has a shorter alkyl chain, affecting its solubility and reactivity.
Uniqueness
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol is unique due to the combination of its long alkyl chain and hydroxyimino group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C23H39NO2 |
|---|---|
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18-22(20(2)24-26)23(25)19-21/h17-19,25-26H,3-16H2,1-2H3/b24-20+ |
InChI-Schlüssel |
IGLMBQMXEQARKX-HIXSDJFHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)/C(=N/O)/C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=NO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)



![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)

![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)


![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)

